1-(环戊基乙酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

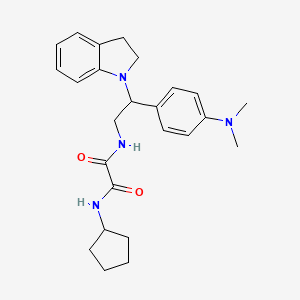

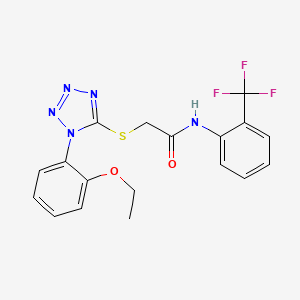

1-(Cyclopentylacetyl)piperazine is an organic compound with a molecular weight of 232.75 . It is also known by its IUPAC name, 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Cyclopentylacetyl)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(Cyclopentylacetyl)piperazine is C11H20N2O . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Recent developments in the synthesis of piperazine derivatives have focused on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

肿瘤学中的治疗和诊断应用

1-(环戊基乙酰)哌嗪类似物已被研究其在肿瘤学中的潜在用途,既作为治疗剂,也作为诊断剂。一项研究重点介绍了合成具有降低亲脂性的新型类似物,旨在克服一种以其在癌症中出色的治疗或诊断潜力而闻名的先导候选物的局限性。修饰包括引入更多极性官能团以降低亲脂性,从而产生对 σ 受体有显着亲和力、抗增殖活性极小且适合肿瘤细胞进入的化合物。该研究表明了开发有效癌症诊断和治疗方法的一个有希望的方向 (Abate 等人,2011)。

抗癌剂优化

另一项研究的重点是通过修改先导化合物的化学结构来优化抗癌剂,以提高溶解度,从而提高其体内功效。将 N-甲基哌嗪基团引入该结构中产生了具有相当的抗增殖活性但溶解度更高的类似物。该研究强调了结构优化在开发更有效和临床上可行的癌症治疗方法中的重要性 (Xiang 等人,2012)。

精神活性物质研究

对 1-(环戊基乙酰)哌嗪衍生物的研究也扩展到了解新型精神活性物质的特性。一项研究概述了 MT-45,一种与哌嗪在结构上相关的化合物,讨论了其可用性、用途、期望和不良影响。这种被发现具有阿片样作用的物质突出了研究哌嗪衍生物对公共健康和监管政策的潜在影响的重要性 (Siddiqi 等人,2015)。

哌嗪衍生物的设计和合成

已经对用于各种治疗用途的哌嗪衍生物的设计和合成进行了广泛的综述,强调了哌嗪部分在药物开发中的多功能性。这篇综述涵盖了广泛的治疗领域,包括中枢神经系统药物、抗癌药、心脏保护剂等,展示了哌嗪环作为设计新型类药物分子的构建模块的潜力 (Rathi 等人,2016)。

对黑色素瘤细胞的细胞毒性作用

既作为不同 5-羟色胺受体的拮抗剂又作为激动剂的血清素能药物 1-(1-萘基)哌嗪对皮肤癌显示出有希望的结果。一项具体的研究调查了其对黑色素瘤细胞的作用,揭示了其以剂量依赖性方式降低细胞活力并诱导细胞凋亡的潜力。这项研究为用哌嗪衍生物治疗黑色素瘤提供了一条新途径 (Menezes 等人,2018)。

作用机制

Target of Action

1-(Cyclopentylacetyl)piperazine is a derivative of piperazine, a compound that has been found to have a wide range of biological and pharmaceutical activity . Piperazine is known to act as a GABA receptor agonist , suggesting that 1-(Cyclopentylacetyl)piperazine may also interact with GABA receptors. These receptors play a crucial role in the nervous system, regulating the transmission of signals between neurons.

Mode of Action

Given its structural similarity to piperazine, it is plausible that it may also bind directly and selectively to muscle membrane gaba receptors . This binding could cause hyperpolarization of nerve endings, resulting in changes in neuronal activity.

Biochemical Pathways

Piperazine and its derivatives are known to interact with several neurotransmitter systems in the central nervous system . This suggests that 1-(Cyclopentylacetyl)piperazine could potentially influence a variety of biochemical pathways, leading to diverse pharmacological effects.

Pharmacokinetics

It is known that the presence of nitrogen atoms in piperazine derivatives can improve their pharmacological and pharmacokinetic profiles . These nitrogen atoms can serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Given its structural similarity to piperazine, it is plausible that it may have similar effects, such as causing changes in neuronal activity through its interaction with gaba receptors .

生化分析

Biochemical Properties

Piperazine derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative and the biomolecules it interacts with.

Cellular Effects

For example, some piperazine compounds have demonstrated cytotoxic effects on cancer cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

2-cyclopentyl-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANOVQCICLIJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)

![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)